N-[5-(4-{5-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-oxazol-2-yl}-2H-indazol-6-yl)-2-methoxypyridin-3-yl]methanesulfonamide
CAS No.:
Cat. No.: VC16786921
Molecular Formula: C24H28N6O5S
Molecular Weight: 512.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H28N6O5S |
|---|---|
| Molecular Weight | 512.6 g/mol |
| IUPAC Name | N-[5-[4-[5-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-oxazol-2-yl]-1H-indazol-6-yl]-2-methoxypyridin-3-yl]methanesulfonamide |
| Standard InChI | InChI=1S/C24H28N6O5S/c1-14-11-30(12-15(2)34-14)13-18-9-26-23(35-18)19-5-16(6-21-20(19)10-27-28-21)17-7-22(29-36(4,31)32)24(33-3)25-8-17/h5-10,14-15,29H,11-13H2,1-4H3,(H,27,28) |
| Standard InChI Key | NLUPPCTVKHDVIQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1CN(CC(O1)C)CC2=CN=C(O2)C3=C4C=NNC4=CC(=C3)C5=CC(=C(N=C5)OC)NS(=O)(=O)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, N-[5-[4-[5-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-oxazol-2-yl]-1H-indazol-6-yl]-2-methoxypyridin-3-yl]methanesulfonamide, reflects a multi-ring system comprising:
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A 2,6-dimethylmorpholine moiety linked via a methyl group to a 1,3-oxazole ring.
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An indazole core substituted at the 6-position with the oxazole-morpholine unit.
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A 2-methoxypyridine group at the 3-position, functionalized with a methanesulfonamide group.
The Standard InChI key (InChI=1S/C24H28N6O5S/c1-14-11-30(12-15(2)34-14)13-18-9-26-23(35-18)...) confirms stereochemical details, including the (2R,6S)-configuration of the morpholine ring .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₂₈N₆O₅S |
| Molecular Weight | 512.6 g/mol |
| IUPAC Name | See Section 1.1 |
| CAS Number | Not publicly disclosed |
| Solubility | Low aqueous solubility |
Salt and Polymorph Development
To address pharmacokinetic challenges, multiple salt forms have been synthesized:
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Mesitylenesulfonate salt: A 1:1 stoichiometric complex with mesitylenesulfonic acid dihydrate, improving crystallinity .
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Hemi sebacate salt: A 2:1 ratio with sebacic acid, enhancing thermal stability .
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Hemi pyromellitate salt: Formulated with pyromellitic acid for optimized solubility .
These derivatives aim to balance bioavailability and manufacturing feasibility, critical for inhalable or oral dosage forms .
Synthesis and Optimization
Synthetic Routes
The synthesis involves sequential coupling reactions:
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Morpholine-oxazole intermediate: Prepared via nucleophilic substitution between 2,6-dimethylmorpholine and 2-chloromethyloxazole.
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Indazole functionalization: Suzuki-Miyaura coupling introduces the oxazole-morpholine unit to 6-bromoindazole .
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Pyridine sulfonylation: Methanesulfonamide is introduced at the 3-position of 2-methoxypyridine using sulfonyl chloride derivatives.
High-throughput screening and computational modeling guided structural refinements, prioritizing PI3Kδ and VEGF receptor affinity .
Process Optimization
Key parameters include:
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Catalysts: Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps .
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Solvents: Tetrahydrofuran (THF) and dimethylformamide (DMF) for polar intermediates.
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Yield enhancement: Recrystallization from ethanol/water mixtures achieves >95% purity .
Biological Activity and Mechanism
Kinase Inhibition Profile
The compound exhibits dual activity against:
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PI3Kδ: Inhibition constant (pIC₅₀) of 8.7 in human lung parenchyma assays, comparable to clinical candidate GSK2292767 .
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VEGFR2: Suppresses angiogenesis in in vitro endothelial tube formation assays .
Selectivity over related isoforms (PI3Kα, PI3Kβ) exceeds 100-fold, minimizing off-target effects .
Cellular and Preclinical Effects
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Antiproliferative activity: IC₅₀ of 12 nM in VEGF-driven HUVEC proliferation assays.
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Immunomodulation: Reduces IFN-γ and IL-2 production in T-cells at 10–100 nM .
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In vivo efficacy: 60% tumor growth inhibition in xenograft models at 10 mg/kg (oral) .
Therapeutic Applications
Oncology
As a PI3Kδ/VEGFR2 inhibitor, the compound is under investigation for:
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Non-small cell lung cancer (NSCLC): Synergizes with checkpoint inhibitors in PD-L1-high models .
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Chronic lymphocytic leukemia (CLL): Targets B-cell receptor signaling pathways .
Respiratory Diseases
Inhalable formulations (e.g., mesitylenesulfonate salt) show promise in:
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Asthma: Reduces eosinophilic inflammation in murine models .
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COPD: Attenuates neutrophil activation and cytokine release .
Pharmacokinetics and Formulation
Absorption and Distribution
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Oral bioavailability: <2% in rats due to first-pass metabolism .
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Inhaled delivery: Lung retention exceeds 24 hours post-nebulization .
Metabolism
Primary metabolites include:
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